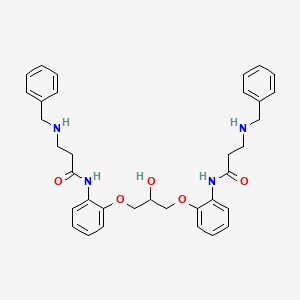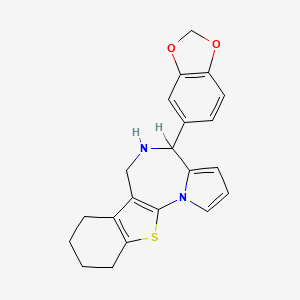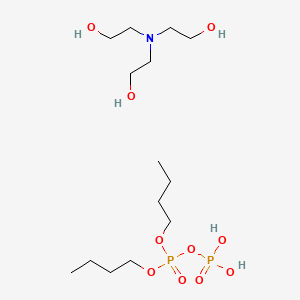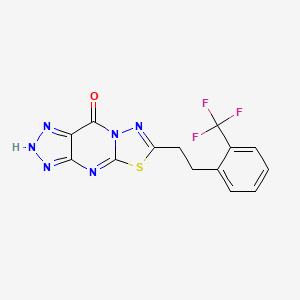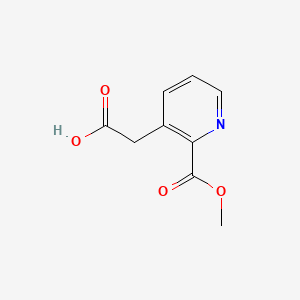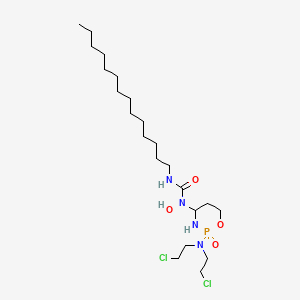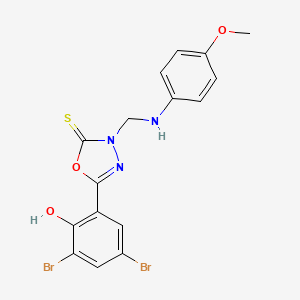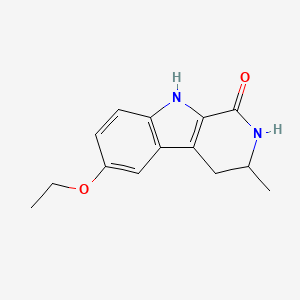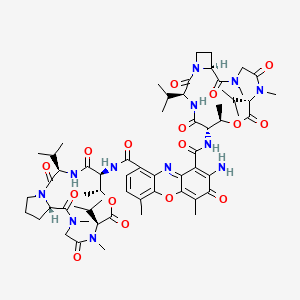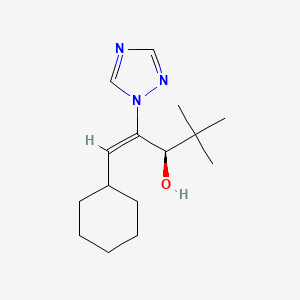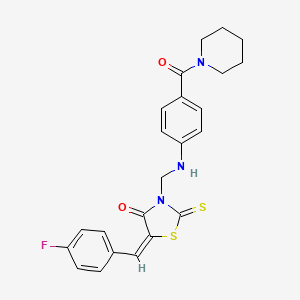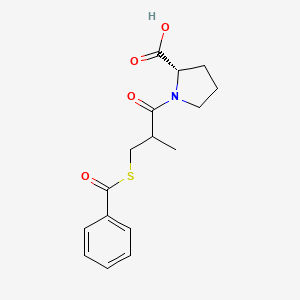
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- is a synthetic derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- typically involves the reaction of L-Proline with benzoyl chloride and a thiol compound under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce thiols or alcohols.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or neutral pH, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperature.
Substitution: Nucleophiles such as amines or alcohols; reaction conditionsbasic or neutral pH, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- can be compared with other similar compounds, such as:
L-Proline: The parent compound, which is a simple amino acid involved in protein synthesis.
N-Benzoyl-L-Proline: A derivative with a benzoyl group attached to the nitrogen atom, used in peptide synthesis.
L-Proline Methyl Ester: A methyl ester derivative used in organic synthesis as a chiral building block.
Uniqueness
The uniqueness of L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)- lies in its combination of a proline backbone with a benzoylthio group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
75714-71-5 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S)-1-(3-benzoylsulfanyl-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11?,13-/m0/s1 |
InChI Key |
PZFBMHLQMFIRCU-YUZLPWPTSA-N |
Isomeric SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


